

Application Notes: GSK3179106 In Vitro Assays

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Compound of Interest		
Compound Name:	GSK3179106	
Cat. No.:	B8067863	Get Quote

Introduction

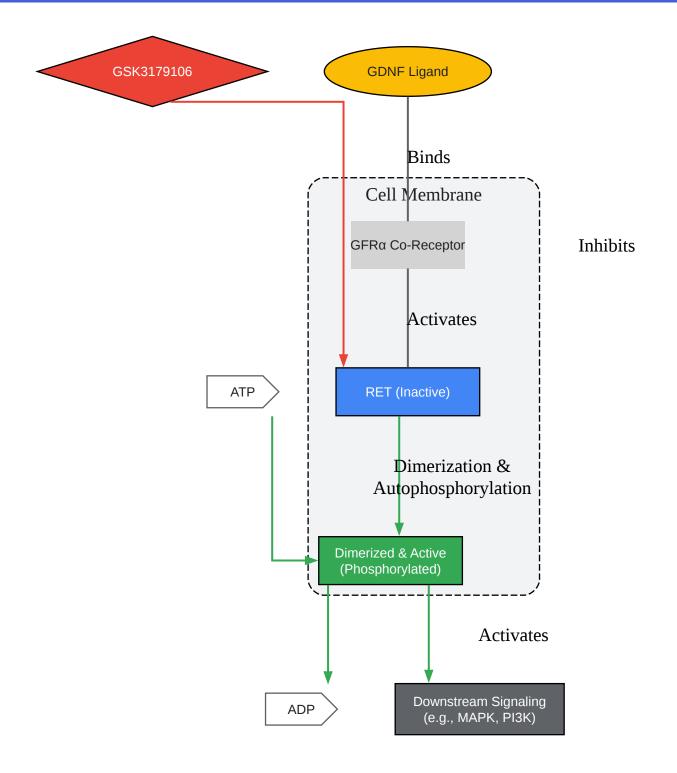
GSK3179106 is a potent, selective, and gut-restricted small molecule inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] As a pyridone hinge binder, it demonstrates high affinity for the RET kinase, a key regulator in the development and function of the enteric nervous system (ENS).[1][2] Dysregulation of RET signaling is implicated in the pathophysiology of Irritable Bowel Syndrome (IBS), and GSK3179106 has been developed as a clinical candidate for its treatment. These application notes provide detailed protocols for key in vitro assays to characterize the potency and cellular activity of GSK3179106.

Mechanism of Action

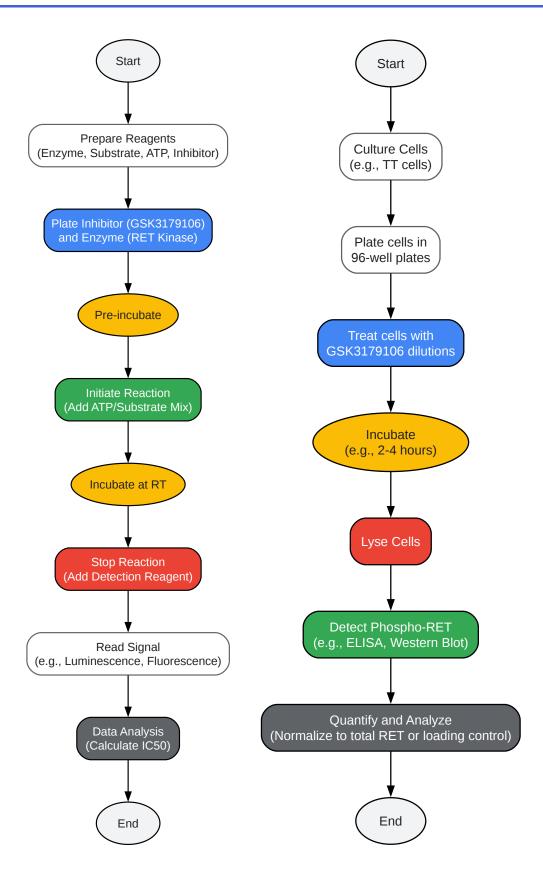
The RET kinase is activated upon binding one of four neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF), in conjunction with a specific GPI-anchored coreceptor (GFRα). This binding event induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, initiating downstream signaling cascades.

GSK3179106 acts as a competitive inhibitor at the ATP-binding site of the RET kinase, preventing this autophosphorylation and thereby blocking downstream signaling.









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References

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- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067863#gsk3179106-in-vitro-assay-protocol]

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